molecular formula C19H21ClN2O4 B12041839 Myra A hydrochloride

Myra A hydrochloride

Cat. No.: B12041839
M. Wt: 376.8 g/mol
InChI Key: ZVKHFHKBUHMRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for Myra A hydrochloride involve the use of various reagents and solvents. One common method includes the reaction of 2-((3-(dimethylamino)propyl)amino)-1,4-dihydroxyanthracene-9,10-dione with hydrochloric acid to form the hydrochloride salt . The compound is typically synthesized in a powder form with a purity of ≥98% (HPLC) . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Myra A hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Myra A hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C19H20N2O4.ClH/c1-21(2)9-5-8-20-13-10-14(22)15-16(19(13)25)18(24)12-7-4-3-6-11(12)17(15)23;/h3-4,6-7,10,20,22,25H,5,8-9H2,1-2H3;1H

InChI Key

ZVKHFHKBUHMRPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl

Origin of Product

United States

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